Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate
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Overview
Description
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate is a complex organic compound with a unique structure that includes a cyclopropyl group, a tert-butoxycarbonyl (Boc) protected amine, and a chlorobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of a cyclopropyl ring and subsequent esterification with 3-chlorobenzoic acid . The reaction conditions often involve the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group or reduce other functional groups.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a cyclopropyl group.
4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid: Contains a thiazole ring and is used in similar applications.
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoate: Similar ester but with a hydroxyethyl group.
Uniqueness
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-3-chlorobenzoate is unique due to its combination of a cyclopropyl ring and a chlorobenzoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(20)18-16(7-8-16)11-6-5-10(9-12(11)17)13(19)21-4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNZNFINQNKVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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